molecular formula C13H9BrN2O4 B3835887 4-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide

4-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide

Cat. No. B3835887
M. Wt: 337.12 g/mol
InChI Key: LLRXRJMVDMOSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide, also known as Bromophenol Blue, is a pH indicator dye commonly used in laboratory experiments. It is a synthetic compound with the chemical formula C19H10BrN3O5S and is available in both powder and solution form.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide is based on its ability to undergo a reversible color change depending on the pH of the solution. At a pH below 3.0, the dye is yellow, while at a pH above 4.6, it is blue. The pKa of the dye is 3.8, which makes it useful for monitoring changes in pH within this range.
Biochemical and Physiological Effects:
This compound is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and is widely used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of 4-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide is its ability to provide a visual indication of changes in pH. It is also relatively inexpensive and easy to use. However, its usefulness is limited to the pH range of 3.0 to 4.6, and it is not suitable for monitoring changes in pH outside of this range.

Future Directions

There are several potential future directions for the use of 4-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide in scientific research. One possible application is in the development of new pH-sensitive materials for use in drug delivery systems. Another potential direction is in the development of new pH sensors for use in environmental monitoring and industrial applications. Additionally, further research could be conducted to optimize the synthesis method and improve the properties of the dye for specific applications.
In conclusion, this compound is a widely used pH indicator dye in scientific research. Its synthesis method is well-established, and it has a range of applications in biochemical assays and electrophoresis. While it has some limitations, it is a useful tool for monitoring changes in pH within a specific range. Future research could explore new applications for the dye and optimize its properties for specific applications.

Scientific Research Applications

4-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide is widely used in scientific research as a pH indicator dye. It is commonly used in biochemical assays to determine the pH of solutions and to monitor changes in pH during chemical reactions. It is also used in electrophoresis to monitor the migration of proteins and nucleic acids in gels.

properties

IUPAC Name

4-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O4/c14-9-3-1-8(2-4-9)13(18)15-11-7-10(16(19)20)5-6-12(11)17/h1-7,17H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRXRJMVDMOSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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